molecular formula C7H5NO B1357203 Phenyl-d5 isocyanate CAS No. 83286-56-0

Phenyl-d5 isocyanate

Cat. No.: B1357203
CAS No.: 83286-56-0
M. Wt: 124.15 g/mol
InChI Key: DGTNSSLYPYDJGL-RALIUCGRSA-N
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Description

Phenyl-d5 isocyanate is a deuterated derivative of phenyl isocyanate, where the hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This compound is represented by the chemical formula C6D5NCO. It is a colorless liquid that reacts with water and has a strong odor. This compound is used in various scientific research applications due to its unique properties .

Scientific Research Applications

Phenyl-d5 isocyanate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: It is used in labeling experiments to track molecular interactions and dynamics.

    Medicine: It is used in the development of pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of polymers, coatings, and adhesives

Chemical Reactions Analysis

Mechanism of Action

Phenyl-d5 isocyanate exerts its effects through reactions with nucleophiles such as amines and alcohols. The isocyanate group (N=C=O) reacts with these nucleophiles to form ureas and carbamates, respectively. These reactions are often catalyzed by tertiary amines or metal salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the release of byproducts such as carbon dioxide .

Comparison with Similar Compounds

Phenyl-d5 isocyanate is similar to other isocyanates, such as phenyl isocyanate, hexamethylene diisocyanate, toluene diisocyanate, and methylenediphenyl diisocyanate. its deuterated nature makes it unique for specific applications, particularly in research involving isotopic labeling. The presence of deuterium atoms can provide insights into reaction mechanisms and molecular dynamics that are not possible with non-deuterated compounds .

Similar compounds include:

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNSSLYPYDJGL-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584063
Record name 1-Isocyanato(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83286-56-0
Record name 1-Isocyanato(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83286-56-0
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Synthesis routes and methods I

Procedure details

A 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with [(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine (59.6 g, 209.7 mmol) (from Example 1d supra) and tert-butyl methyl ether (300 mL) (Aldrich). After heating to 55° C. to give a clear solution, phenyl isocyanate (27.48 g, 230.7 mmol) (Aldrich) was added and the mixture was heated to reflux for 10 hours. TLC analysis indicated essentially complete reaction. After cooling to room temperature, the resulting solid was collected by filtration, washed with tert-butyl methyl ether (100 mL), and dried by suction to give N-[(2,4-dichloropyrimidin-5-yl)methyl]-N-(4-methoxyphenyl)(phenylamino) carboxamide as white crystals; 98.46% pure by HPLC analysis. (Yield 78.8 g, 91.3%).
Name
[(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 1000 ml high-pressure stirred autoclave 15.5 g of aniline, 7.6 g of the [Co-tBu-Salen]/Silica catalyst of Example 2, 1.78 g of NaI and 488 g of 2,2,2-trifluoroethanol (TFE) are charged. The autoclave is pressurized with carbon monoxide and oxygen in a volumetric ratio of 19/1. The temperature is increased to 120° C. and the total pressure is maintained constant at 40 bars. The reaction is maintained under constant vigorous stirring for three hours. After 3 hours the reactor is cooled to room temperature, depressurized and 97.8 g of 1,2-dichlorobenzene (DCB) is charged in the reactor. The temperature is increased to 180° C. under atmospheric pressure. The vapors of TFE are separated, condensed, and reused in the following example. In the bottom of the reactor a mixture of DCB and phenylisocyanate is obtained. From this mixture pheylisocyanate is recovered by distillation with 99% w/w purity.
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co tBu Salen
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
1.78 g
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reactant
Reaction Step One
Quantity
488 g
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reactant
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reactant
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97.8 g
Type
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Synthesis routes and methods III

Procedure details

In the present invention, benzene is oxidized in acetonitrile to form a radical cation. The isocyanate anion (solubilized by the 18-crown-6 polyether) then attacks the activated ring to give a phenyl isocyanate radical which then loses a proton to give phenyl isocyanate. The 18-crown-6 acts as a solid to liquid phase transfer catalyst bringing the insoluble KOCN into the acetonitrile solution. A schematic is shown below.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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[Compound]
Name
18-crown-6 polyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The process of claim 18 in which the nitrobenzene is converted to an aniline compound and then reacted with phosgene to form a phenyl isocyanate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl-d5 isocyanate
Reactant of Route 2
Phenyl-d5 isocyanate
Reactant of Route 3
Phenyl-d5 isocyanate
Reactant of Route 4
Reactant of Route 4
Phenyl-d5 isocyanate
Reactant of Route 5
Phenyl-d5 isocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl-d5 isocyanate

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